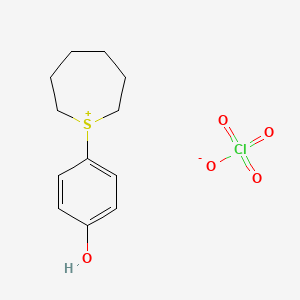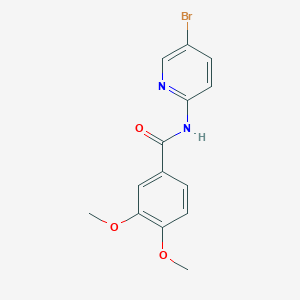
1-(4-hydroxyphenyl)thiepanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)thiepanium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiepane derivative that has been synthesized using a variety of methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)thiepanium perchlorate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in cell growth and proliferation. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One advantage of using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be able to target cancer cells while leaving healthy cells unharmed. Additionally, it has been found to have low toxicity in animal models, which is an important consideration for the development of new cancer therapies.
However, there are also limitations to using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the optimal dosage and delivery method for this compound.
将来の方向性
There are several future directions for research on 1-(4-hydroxyphenyl)thiepanium perchlorate. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring ways to optimize its use in cancer therapy, including determining the optimal dosage and delivery method.
Another area of research is the development of new methods for synthesizing 1-(4-hydroxyphenyl)thiepanium perchlorate. Researchers are exploring new methods that may be more efficient or cost-effective than current methods.
Finally, researchers are also exploring the potential applications of 1-(4-hydroxyphenyl)thiepanium perchlorate in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1-(4-hydroxyphenyl)thiepanium perchlorate is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, it has shown promise as a potential candidate for the development of new cancer therapies and other areas of scientific research.
合成法
The synthesis of 1-(4-hydroxyphenyl)thiepanium perchlorate has been achieved using a variety of methods. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of hydrochloric acid to form 1-(4-hydroxyphenyl)thiourea. This compound is then reacted with sulfuric acid to form 1-(4-hydroxyphenyl)thiepanium sulfate, which is subsequently treated with perchloric acid to form the perchlorate salt.
科学的研究の応用
1-(4-hydroxyphenyl)thiepanium perchlorate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-(thiepan-1-ium-1-yl)phenol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRYQWENFOPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiepan-1-ium-1-yl)phenol;perchlorate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)